Phthalazin-1(2H)-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2H-phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-5H,(H,10,11);1H |
InChI Key |
QRHLIWLOPSLNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNC2=O.Cl |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Phthalazin 1 2h One Systems
Mechanistic Investigations of Phthalazin-1(2H)-one Ring Transformations
The structural integrity of the phthalazinone ring is not absolute, and under specific conditions, it can undergo significant transformations, leading to the formation of entirely different carbocyclic and heterocyclic systems. These reactions are often mechanistically intricate, involving multi-step sequences of addition, cyclization, and rearrangement.
One notable category of ring transformations involves the reaction of phthalazine derivatives with ynamines. longdom.org Depending on the substitution pattern of the phthalazine, three distinct mechanistic pathways have been identified:
Type A (Addition-Cyclization-Denitrogenation): This pathway leads to the formation of naphthalene derivatives through a process that involves the elimination of a dinitrogen molecule. longdom.org
Type B (Addition-Cyclization-Ring Expansion): This mechanism results in the synthesis of benzodiazocine derivatives. longdom.org
Type C (N-N Bond Cleavage): In this pathway, the cleavage of the nitrogen-nitrogen bond within the pyridazine ring leads to the formation of pentasubstituted pyridine derivatives. longdom.org
Another significant ring transformation is the silver-catalyzed formal inverse electron-demand Diels-Alder (IEDDA) reaction between phthalazines and siloxy alkynes. longdom.org This process provides efficient access to a variety of siloxynaphthalenes and anthracenes under mild conditions with low catalyst loadings. longdom.org
Ring opening can also be induced under milder conditions. For instance, certain phthalazin-1(2H)-imine derivatives, upon reaction with sulfonyl chlorides, can form an unstable intermediate that subsequently undergoes the opening of the heterocyclic ring to yield hydrazonomethylbenzonitrile derivatives. nih.gov This transformation is initiated by a proton shift from the imine group to the nitrogen atom at position 2 of the phthalazine ring. nih.gov
Table 1: Examples of Phthalazin-1(2H)-one Ring Transformations
| Reactant(s) | Reaction Type | Resulting Core Structure | Reference |
|---|---|---|---|
| 1-Substituted Phthalazine + Ynamine | Addition-Cyclization-Denitrogenation | Naphthalene | longdom.org |
| 1-Substituted Phthalazine + Ynamine | Addition-Cyclization-Ring Expansion | Benzodiazocine | longdom.org |
| 1-Substituted Phthalazine + Ynamine | N-N Bond Cleavage | Pyridine | longdom.org |
| Phthalazine + Siloxy Alkyne | Inverse Electron-Demand Diels-Alder (IEDDA) | Siloxynaphthalene / Anthracene | longdom.org |
| Phthalazin-1(2H)-imine Derivative + Sulfonyl Chloride | Ring Opening | Hydrazonomethylbenzonitrile | nih.gov |
Tautomeric Equilibria and Their Influence on Phthalazin-1(2H)-one Reactivity (e.g., Lactam-Lactim Tautomerism)
Phthalazin-1(2H)-one exists in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (enol) form. longdom.orgnih.govresearchgate.net This tautomerism is a critical factor influencing the regioselectivity of its reactions, particularly alkylation and acylation. The reaction conditions often determine which tautomer predominates and, consequently, the final product structure.
The lactam form possesses a nucleophilic nitrogen atom (at position 2), while the lactim form presents a nucleophilic oxygen atom. Therefore, reactions with electrophiles can occur at either the N-2 or the O-atom. nih.gov For example, the alkylation of phthalazinones can proceed in two ways, yielding either N-substituted or O-substituted products, depending on the specific reagents and conditions employed. nih.gov
This lactam-lactim equilibrium is fundamental in synthetic strategies. For instance, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been utilized as a key starting material for synthesizing series of 1,4-disubstituted phthalazines and 2,4-disubstituted phthalazinones, leveraging this dynamic equilibrium. longdom.org Similarly, the coupling of the trimethylsilyl derivative of (2H) phthalazine-1-one with protected sugars like galactopyranose and ribofuranose proceeds via the lactim tautomer to yield O-glycosylated products. longdom.org
Electrophilic and Nucleophilic Substitution Patterns on the Phthalazin-1(2H)-one Core
The phthalazinone nucleus is amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.
Electrophilic Substitution: The benzene ring portion of the phthalazinone core can undergo electrophilic aromatic substitution. A key example is the selective bromination of phthalazin-1(2H)-one at the C4 position. nih.gov This reaction is effectively carried out using a combination of bromine (Br₂) and potassium bromide (KBr), which forms potassium tribromide (KBr₃), in an acetate buffer. nih.gov The resulting 4-bromo-phthalazin-1(2H)-one is a valuable intermediate for further derivatization. nih.gov Computational studies using Molecular Electrostatic Potential (MESP) plots can help predict the reactive sites for electrophilic attacks, where regions of negative electrostatic potential (typically over heteroatoms) indicate susceptibility to electrophiles. nih.gov
Nucleophilic Substitution: The pyridazinone ring, particularly when substituted with a good leaving group like a halogen, is susceptible to nucleophilic aromatic substitution. The halogen atom at the C1 or C4 position is activated towards displacement by nucleophiles. longdom.org
A common and synthetically important reaction is the substitution of a halogen atom by an amine. longdom.org For example, 1-halogeno or 1,4-dihalogeno phthalazines react with primary or secondary amines to afford the corresponding amino-substituted derivatives. longdom.org Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) has proven to be a convenient and effective approach for synthesizing 4-aminophthalazin-1(2H)-ones from 4-bromo precursors. nih.gov This method requires N-protection of the amide function to achieve satisfactory yields and is compatible with a wide range of aliphatic, aromatic, benzylic, and cyclic amines, as well as polyamines. nih.gov
Table 2: Substitution Reactions on the Phthalazin-1(2H)-one Core
| Reaction Type | Position | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C4 | Br₂/KBr in acetate buffer | 4-Bromo-phthalazin-1(2H)-one | nih.gov |
| Nucleophilic Substitution | C4 | Primary/Secondary Amines, Pd-catalyst | 4-Amino-phthalazin-1(2H)-one | nih.gov |
| Nucleophilic Substitution | C1 | Primary/Secondary Amines | 1-Amino-phthalazine | longdom.org |
Redox Chemistry of Phthalazin-1(2H)-one Derivatives
The phthalazinone system can participate in redox reactions, either at the heterocyclic core or at its substituents. One clear example involves the synthesis and reaction of selenium-containing derivatives.
Phthalazine-1(2H)-selenone derivatives can be synthesized from the corresponding 1-chlorophthalazine precursors. nih.gov This conversion is achieved by refluxing the chlorophthalazine with a mixture of sodium borohydride (NaBH₄) and elemental selenium in ethanol (B145695). nih.gov The resulting selenone is itself susceptible to oxidation. In the presence of air and heat, phthalazine-1(2H)-selenone can be oxidized to the corresponding diselenide derivative, which is often obtained as a by-product during the synthesis of the selenone. nih.gov
Furthermore, redox reagents are employed in the functionalization of the phthalazinone core. For instance, a visible-light photoredox-catalyzed, metal-free, one-pot synthesis of C4-phosphorylated phthalazin-1(2H)-ones uses potassium persulfate (K₂S₂O₈) as an oxidant. researchgate.net This highlights the role of redox processes in facilitating modern, efficient synthetic transformations on the phthalazinone scaffold.
Diverse Applications of Phthalazin 1 2h One Derivatives in Chemical and Material Sciences
Utilization in Polymer Chemistry and Advanced Materials Development
Phthalazin-1(2H)-one derivatives are integral to the synthesis of high-performance engineering thermoplastics, most notably Poly(phthalazinone ether sulfone ketone)s (PPESK). These polymers are prized for their exceptional thermal stability, high glass transition temperatures (Tg), and robust mechanical properties.
A series of novel Poly(phthalazinone ether sulfone ketone)s has been synthesized through nucleophilic substitution polycondensation, reacting monomers like bis(4-fluorophenyl) ketone, bis(4-chlorophenyl) sulfone, and 4-(4-hydroxybenzyl)-2,3-phthalazin-1-one. researchgate.net The resulting polymers are amorphous and demonstrate excellent thermo-oxidative stability, with 5% decomposition temperatures recorded between 488–500 °C and glass transition temperatures ranging from 253–269 °C. researchgate.net However, their high melt viscosities can present challenges for common processing methods. researchgate.net
Another synthetic route involves the reaction of 4-(4-hydroxylphenyl)-1(2H)-phthalazinone with di(4-chlorophenyl) sulfone and 4,4'-difluoro-benzophenone. This process yields amorphous polymers that are soluble in some polar solvents and can be cast into flexible, transparent films with decomposition temperatures exceeding 400°C. amanote.com
Furthermore, the introduction of sulfonic acid groups to the PPESK backbone results in sulfonated poly(phthalazinone ether ketones) (SPPEK). These modified polymers are developed for applications such as membranes for electrodialysis. osti.gov SPPEK membranes exhibit excellent thermal stability, with a 5% weight loss temperature of about 360°C, high ion perm-selectivity, and good proton conductivity. osti.gov
Table 1: Thermal Properties of Phthalazinone-Based Polymers
| Polymer Type | Glass Transition Temp. (Tg) | 5% Decomposition Temp. | Key Characteristics |
| Poly(phthalazinone ether sulfone ketone)s (PPESK) | 253–269 °C researchgate.net | 488–500 °C researchgate.net | Amorphous, high thermal stability, high melt viscosity. researchgate.netresearchgate.net |
| Sulfonated Poly(phthalazinone ether ketone)s (SPPEK) | Approx. 265 °C (for PPEK) osti.gov | Approx. 360 °C osti.gov | Excellent thermal stability, high ion perm-selectivity, good proton conductivity. osti.gov |
Role in Agrochemical Research and Development
In the field of agrochemicals, phthalazin-1(2H)-one derivatives have been successfully designed and synthesized as potent herbicides. Research has focused on their ability to act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were synthesized and evaluated for their herbicidal properties. nih.gov These compounds demonstrated significant enzyme inhibition activity against wild-type A. thaliana acetohydroxyacid synthase. nih.gov
Preliminary bioassays confirmed that these derivatives exhibit the typical injury symptoms of AHAS-inhibiting herbicides. Several compounds showed broad-spectrum and high herbicidal activities in post-emergence applications against a variety of common weeds at an application rate of 150 grams of active ingredient per hectare. nih.gov
Table 2: Herbicidal Activity of Phthalazin-1(2H)-one Derivatives
| Target Weeds | Type of Application | Result |
| Echinochloa crusgalli (Barnyard grass) | Post-emergence | High herbicidal activity. nih.gov |
| Digitaria sanguinalis (Large crabgrass) | Post-emergence | High herbicidal activity. nih.gov |
| Setaria viridis (Green foxtail) | Post-emergence | High herbicidal activity. nih.gov |
| Brassica juncea (Brown mustard) | Post-emergence | High herbicidal activity. nih.gov |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | High herbicidal activity. nih.gov |
| Chenopodium album (Common lambsquarters) | Post-emergence | High herbicidal activity. nih.gov |
Application in Dye Chemistry, including Reactive Dyes
The phthalazinone moiety serves as a valuable chromophore in the synthesis of reactive dyes. These dyes are designed to form covalent bonds with fibers such as wool and cotton, resulting in excellent stability and wash-fastness. The chemical structure of phthalazinone can be modified to create a range of colors and improve the dye's affinity for specific textiles. One study highlights the synthesis of phthalazinone derivatives that can be chemically bonded to proteins and fibers, affording high stability for dyestuff on wool and cotton textiles. carta-evidence.org
Studies on Phthalazin-1(2H)-one Derivatives as Corrosion Inhibitors
Phthalazinone derivatives have emerged as effective corrosion inhibitors, particularly for protecting metals like mild and low carbon steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.
Electrochemical studies on compounds such as phthalazine, phthalazone (an alternative name for phthalazin-1(2H)-one), and phthalhydrazide showed that they inhibit the corrosion of mild steel in 1 M HCl. osti.gov The inhibition efficiency improves with increasing concentration, with phthalazone demonstrating the highest effectiveness among the tested derivatives. osti.gov
In another study, two newly synthesized derivatives, 4-(4-methoxy-3-methyl-5-amino phenyl)-1(2H)-phthalazinone (APP) and [4-(4-methoxy-3-methyl phenyl)-1-oxo-1H-phthalaz-2-yl]acetic acid hydrazide (PPH), were tested as inhibitors for low carbon steel in 0.5 M H₂SO₄. carta-evidence.org Both compounds exhibited high inhibition efficiencies of 86% and 89%, respectively. They were classified as mixed-type inhibitors, and their adsorption on the steel surface was found to be physisorption that follows the Langmuir isotherm model. carta-evidence.org
Table 3: Performance of Phthalazinone Derivatives as Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency | Mechanism |
| Phthalazone (PTO) | Mild Steel | 1 M HCl | High, concentration-dependent. osti.gov | Adsorption on metal surface. osti.gov |
| 4-(4-methoxy-3-methyl-5-amino phenyl)-1(2H)-phthalazinone (APP) | Low Carbon Steel | 0.5 M H₂SO₄ | 86% carta-evidence.org | Mixed-type, Physisorption, Langmuir isotherm. carta-evidence.org |
| [4-(4-methoxy-3-methyl phenyl)-1-oxo-1H-phthalaz-2-yl]acetic acid hydrazide (PPH) | Low Carbon Steel | 0.5 M H₂SO₄ | 89% carta-evidence.org | Mixed-type, Physisorption, Langmuir isotherm. carta-evidence.org |
Phthalazin-1(2H)-one as a Key Intermediate in Fine Chemical Synthesis
The phthalazin-1(2H)-one structure is a foundational building block in fine chemical synthesis, particularly in the creation of complex molecules for medicinal chemistry. Its versatile core allows for modifications at various positions, leading to a wide array of functionalized derivatives with diverse biological activities. nih.gov
The synthesis of the phthalazinone core itself can be achieved through methods like the cyclocondensation of 2-aroylbenzoic acids with hydrazine (B178648) hydrate. nih.gov Once formed, this diazaheterobicycle serves as a key intermediate. For example, 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone has been used as a starting material for the synthesis of new series of 1,4-disubstituted phthalazines and 2,4-disubstituted phthalazinones. nih.gov The versatility of the phthalazinone core has promoted the search for new synthetic methods, including multicomponent reactions, to access differently substituted derivatives efficiently. nih.gov This adaptability makes it an appealing scaffold for developing new compounds in drug discovery and other areas of chemical research. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for preparing Phthalazin-1(2H)-one hydrochloride derivatives?
Phthalazin-1(2H)-one derivatives are synthesized via hydralazine hydrochloride modifications, such as hydrazone formation with aldehydes or ketones. For example, condensation of hydralazine hydrochloride with pyridin-2-yl ethylidene yields Schiff base derivatives like 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN). Other methods include desymmetrization of 4-chlorobenzamide to access substituted phthalazinone rings and Suzuki-Miyaura couplings for functionalization .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch in hydrazones at ~1600 cm⁻¹).
- ¹H and ¹³C NMR : Confirms molecular structure, such as exocyclic C=N bonds in hydralazine derivatives.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. These methods are critical for verifying synthetic products and ensuring purity .
Q. How is the anti-onchocercal activity of Phthalazin-1(2H)-one derivatives assessed?
Activity is evaluated using in vitro assays against Onchocerca volvulus microfilariae and adult worms. IC₅₀ values are determined via dose-response studies. For example, APN showed IC₅₀ values of 0.3125 µg/mL (microfilariae) and 10 µg/mL (adult worms), benchmarked against ivermectin. Assays involve viability staining (e.g., MTT) and microscopic quantification .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of Phthalazin-1(2H)-one derivatives?
Single-crystal X-ray diffraction (SC-XRD) with diffractometers (e.g., Stoe IPDSII) provides bond lengths, angles, and intramolecular interactions. Software like SHELXL refines data, while ORTEP-3 visualizes displacement ellipsoids and hydrogen bonding. For instance, APN’s exocyclic C=N bond (1.28 Å) and monoclinic crystal system (space group P2₁/n) were confirmed via this workflow .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., parasite strain variability). Mitigation strategies include:
- Replicating experiments with standardized protocols.
- Structural optimization (e.g., modifying substituents on the phthalazinone core).
- Computational modeling (e.g., molecular docking to assess target binding affinity). Cross-validation with orthogonal assays (e.g., cytotoxicity profiling) ensures specificity .
Q. How do structural modifications influence the pharmacological profile of Phthalazin-1(2H)-one derivatives?
Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
Q. What analytical methods ensure purity of this compound in synthetic batches?
- High-performance liquid chromatography (HPLC) : Detects impurities (e.g., 4-(4-chlorobenzyl)phthalazin-1(2H)-one).
- Thermogravimetric analysis (TGA) : Assesses thermal stability.
- Elemental analysis : Validates stoichiometric composition. Reference standards (e.g., USP-certified azelastine hydrochloride) are used for calibration .
Methodological Tables
Table 1. Key Crystallographic Parameters for Phthalazin-1(2H)-one Derivatives
Table 2. Anti-Onchocercal Activity of Selected Derivatives
| Compound | IC₅₀ (Microfilariae) | IC₅₀ (Adult Worms) | Reference |
|---|---|---|---|
| APN | 0.3125 µg/mL | 10 µg/mL | |
| Ivermectin (Control) | 0.1 µg/mL | 1 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
